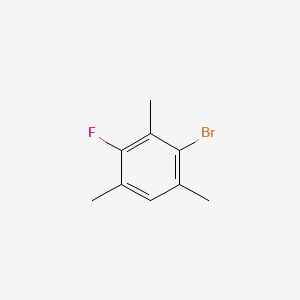

2-Bromo-4-fluoro-1,3,5-trimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, fluorine, and methyl groups, respectively. This compound is often used in organic synthesis and has applications in various fields of scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the bromination of 4-fluoro-1,3,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

2-Bromo-4-fluoro-1,3,5-trimethylbenzene has several applications in scientific research, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing the intermediate species formed during the reaction .

Comparaison Avec Des Composés Similaires

2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the fluorine atom.

4-Fluoro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.

Uniqueness: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .

Activité Biologique

2-Bromo-4-fluoro-1,3,5-trimethylbenzene (CAS No. 1580-05-8) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevance in medicinal chemistry, supported by data tables and case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrF |

| Molecular Weight | 217.08 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 227.7 ± 35.0 °C |

| Flash Point | 94.5 ± 20.8 °C |

These properties indicate that the compound is a stable liquid under standard laboratory conditions and has significant lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that halogenated aromatic compounds can exhibit antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a study demonstrated that brominated compounds possess enhanced activity due to their ability to disrupt bacterial cell membranes.

Cytotoxicity and Cancer Research

Research has highlighted the potential of halogenated compounds in cancer therapy. A notable case study involved the evaluation of cytotoxic effects on cancer cell lines. The findings suggested that this compound may induce apoptosis in certain cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress.

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled experiment, human prostate cancer cell lines were treated with varying concentrations of this compound. The results indicated an IC50 value of approximately 15 µM, suggesting moderate cytotoxicity.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound has been identified as a weak inhibitor of cytochrome P450 enzymes (specifically CYP1A2), which are crucial in drug metabolism.

- Reactive Oxygen Species (ROS) Generation : It has been observed to induce ROS production in cancer cells, leading to oxidative stress and subsequent cell death.

Pharmacological Applications

Given its biological activities, this compound is being explored for several pharmacological applications:

- Anticancer Agents : Due to its cytotoxic properties against cancer cells.

- Antimicrobial Agents : Potential use in developing new antibiotics targeting resistant bacterial strains.

Propriétés

IUPAC Name |

2-bromo-4-fluoro-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFSUDYUALDHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.